O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide
Vue d'ensemble
Description
“O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide” is a cinchona-based chiral phase-transfer catalyst (PTC) that can be used in asymmetric synthesis . It can be prepared from N-(9-anthracenylmethyl)cinchonindinium chloride .
Synthesis Analysis
The compound can be prepared from N-(9-anthracenylmethyl)cinchonindinium chloride . N-(9-Anthracenylmethyl)cinchonindinium chloride can be prepared by reacting cinchonidine with 9-chloromethylanthracene .Molecular Structure Analysis
The empirical formula of the compound is C37H37BrN2O . The molecular weight is 605.61 .Chemical Reactions Analysis
The compound can catalyze the asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff base with different arylmethyl bromides in a micellar medium .Physical And Chemical Properties Analysis
The compound has an optical activity of [α]20/D -345±30°, c = 0.45 in chloroform . The melting point is 170 °C (dec.) (lit.) .Applications De Recherche Scientifique
Phase Transfer Catalysis and Enantioselective Alkylation
O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide has been highlighted for its application as a phase transfer catalyst in the enantioselective alkylation of glycine benzophenone imine tert-butyl ester, resulting in the production of (4S)-2-(benzhydrylidenamino)pentanedioic acid, 1-tert-butyl ester-5-methyl ester. This showcases the compound's utility in facilitating asymmetric synthesis reactions, contributing to the production of chiral molecules (Corey & Noe, 2003).
Synthesis of Chiral Phenylalanine Derivatives
Further research has demonstrated its effectiveness in synthesizing both enantiomers of chiral phenylalanine derivatives, utilizing pseudoenantiomeric phase transfer catalysts. This method provided an accessible route to obtain unnatural α-amino acid derivatives with excellent yields and enantioselectivity, highlighting the versatility of O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide in asymmetric synthesis (Jin, Zhao, & Chen, 2018).
Counterion Effect in Asymmetric Synthesis
The counterion effect of this compound in phase-transfer catalyzed asymmetric synthesis of α-amino acids has been studied, revealing that different counter-anions can significantly influence the enantioselectivity of the alkylation reactions. This insight into the counterion effect can help optimize the enantioselective synthesis processes (Chinchilla, Mazón, Nájera, & Ortega, 2004).
Micellar Conditions and Enantioselectivity
Additionally, the asymmetric alkylation of tert-butyl glycinate Schiff base with arylmethyl bromides under micellar conditions using O-Allyl-N-[(9-anthracenyl)methyl]cinchonidinium bromide has been explored, achieving good yields and enantioselectivity. This research demonstrates the compound's potential under varying reaction conditions (Okino & Takemoto, 2001).
Safety And Hazards
Orientations Futures
As a chiral phase-transfer catalyst (PTC), the compound has potential applications in asymmetric synthesis . Its ability to catalyze the asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff base with different arylmethyl bromides in a micellar medium suggests it could be used in the synthesis of a variety of chiral compounds .
Propriétés
IUPAC Name |
4-[[1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37N2O.BrH/c1-3-21-40-37(33-17-19-38-35-16-10-9-15-32(33)35)36-23-27-18-20-39(36,24-26(27)4-2)25-34-30-13-7-5-11-28(30)22-29-12-6-8-14-31(29)34;/h3-17,19,22,26-27,36-37H,1-2,18,20-21,23-25H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWNPAUSLGATNL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624796 | |
Record name | 1-[(Anthracen-9-yl)methyl]-9-[(prop-2-en-1-yl)oxy]cinchonan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |
CAS RN |
200132-54-3 | |
Record name | 1-[(Anthracen-9-yl)methyl]-9-[(prop-2-en-1-yl)oxy]cinchonan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.